1-(3-Chlorophenyl)guanidine
Overview
Description
1-(3-Chlorophenyl)guanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a 3-chlorophenyl ring
Mechanism of Action
Target of Action
1-(3-Chlorophenyl)guanidine is a derivative of guanidine, which is a strong organic base used to treat muscle weakness and fatigue associated with certain medical conditions . The primary targets of guanidine are believed to be the aldehyde dehydrogenase, mitochondrial inhibitor, and several other proteins . These targets play crucial roles in various biological processes, including metabolism and cellular signaling.
Mode of Action
Guanidine, the parent compound, is known to enhance the release of acetylcholine following a nerve impulse and appears to slow the rates of depolarization and repolarization of muscle cell membranes . It’s plausible that this compound may share similar mechanisms.
Biochemical Pathways
Guanidine and its derivatives can alter cell bioenergetic processes, affecting cellular basal respiration rates and ATP production . They also have an impact on mitochondrial proton leak, which is an indicator of mitochondrial damage . These effects could potentially disrupt various biochemical pathways and their downstream effects.
Pharmacokinetics
The half-life of guanidine is approximately 7-8 hours . These properties may influence the bioavailability of this compound.
Result of Action
The chlorinated by-products of guanidine, such as this compound, have been shown to exert significant toxicity . They can cause genotoxic effects in the form of DNA double strand breaks, as suggested by RNA-sequencing results . This was further validated by an increased expression of genes associated with DNA damage response .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its introduction to aquatic environments and potentially water supplies can lead to the formation of toxic and genotoxic chlorinated products . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the environment in which it is present.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 3-chloroaniline with cyanamide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.
Another method involves the reaction of 3-chloroaniline with thiourea in the presence of a catalyst such as copper(II) chloride. This reaction also proceeds through the formation of an intermediate, which is subsequently hydrolyzed to produce 1-(3-Chlorophen
Properties
IUPAC Name |
2-(3-chlorophenyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLMIHRZURMFAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438841 | |
Record name | 3-Chlorophenylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6145-41-1 | |
Record name | 3-Chlorophenylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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